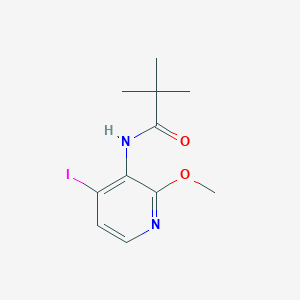

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodo-2-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-8-7(12)5-6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRFICVEMCFVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CN=C1OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562949 | |

| Record name | N-(4-Iodo-2-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131653-62-8 | |

| Record name | N-(4-Iodo-2-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Approaches to N 4 Iodo 2 Methoxypyridin 3 Yl Pivalamide and Its Precursors

Foundational Methodologies for Pyridine (B92270) Ring Construction and Functionalization

The creation of complex pyridine derivatives relies on a robust toolbox of chemical reactions, both for constructing the heterocyclic core and for its subsequent, precise modification.

Classical and Modern Pyridine Synthesis Routes

The de novo synthesis of the pyridine ring has been a subject of extensive research for over a century. Classical methods, many of which are still in use today, typically involve condensation reactions. The Hantzsch pyridine synthesis , discovered in 1881, is a prominent example, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. researchgate.net Variations like the Guareschi-Thorpe synthesis employ cyano-activated methylene (B1212753) compounds to react with β-dicarbonyl compounds, also yielding substituted pyridines. researchgate.net

More contemporary methods offer milder conditions, greater functional group tolerance, and access to complex substitution patterns that are challenging to achieve through classical routes. wikipedia.org These include:

Copper-catalyzed cascade reactions that couple alkenylboronic acids with α,β-unsaturated ketoxime derivatives, followed by electrocyclization and oxidation to form highly substituted pyridines. harvard.eduorganic-chemistry.org This method is noted for its neutral reaction conditions and tolerance of sensitive functional groups, including iodides. harvard.edu

Organocatalyzed formal (3+3) cycloadditions between enamines and unsaturated aldehydes or ketones provide a practical route to various tri- or tetrasubstituted pyridines. baranlab.org

Domino reactions , such as the silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides, allow for the one-pot synthesis of fully substituted pyridines from readily available starting materials. sigmaaldrich.com

Regioselective Functionalization of Pyridine Rings

Once the pyridine core is formed, introducing substituents at specific positions without generating isomeric mixtures is a critical challenge. The inherent electronic properties of the pyridine ring (electron-deficient) dictate its reactivity, but various strategies have been developed to control the position of functionalization.

Blocking Groups: A powerful strategy involves the temporary installation of a blocking group to prevent reaction at a specific site. For instance, a simple maleate-derived blocking group can be used to achieve exquisite control in Minisci-type decarboxylative alkylations, directing the reaction specifically to the C-4 position. calpaclab.com

Activation via Phosphonium (B103445) Salts: Pyridines can be converted into heterocyclic phosphonium salts. This activation facilitates the subsequent regioselective introduction of nucleophiles, such as heteroatom-centered groups (C–O, C–S, C–N), at the C-4 position, providing access to derivatives that are difficult to obtain through other methods.

Halogen-Metal Exchange: In polysubstituted pyridines, a bromine-magnesium exchange can be used for highly regioselective functionalization. For example, in certain 3,5-dibromopyridine (B18299) derivatives, a tosyloxy group at the 2-position can direct a highly regioselective Br/Mg exchange at the 3-position, allowing for subsequent reaction with various electrophiles. scbt.com

Neighboring Group Assistance: The inherent functionality of a substituted pyridine can be leveraged to direct reactions. In 3-hydroxy-pyridine carboxylates, the phenolic hydroxyl group can assist in the regioselective hydrolysis, transesterification, or aminolysis of an adjacent, otherwise unactivated, ester group under mild conditions.

Targeted Synthesis of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide

The specific arrangement of substituents in this compound—a methoxy (B1213986) group at C-2, a pivaloyl amide at C-3, and iodine at C-4—necessitates a highly controlled and regioselective synthetic strategy. Directed metalation is the key technology for achieving this outcome.

Directed Metalation Strategies for Ortho-Lithiation and Iodination

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic rings. harvard.edu The strategy relies on a Directed Metalation Group (DMG), which is a functional group that coordinates to an organolithium base (like n-butyllithium or LDA), bringing the base into close proximity to a specific ortho-proton. harvard.edusigmaaldrich.com This complex-induced proximity effect dramatically increases the kinetic acidity of the targeted proton, leading to its selective removal and the formation of an ortho-lithiated species. This intermediate can then be trapped by a wide range of electrophiles to install a new substituent with high regioselectivity. harvard.edubaranlab.org

For pyridines, DoM is particularly valuable but can be complicated by the competitive nucleophilic addition of the organolithium reagent to the electron-deficient ring. organic-chemistry.org This side reaction can often be suppressed by using sterically hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures. harvard.edu

The pivaloyl amide (pivaloylamino) group, -NHCOtBu, is an excellent directing group for ortho-metalation. harvard.edubaranlab.org Its efficacy stems from the Lewis basic carbonyl oxygen, which effectively chelates the lithium atom of the organolithium base. This coordination holds the base in position to deprotonate the adjacent C-H bond on the pyridine ring.

In the context of the target molecule's precursor, N-(2-methoxypyridin-3-yl)pivalamide, the pivaloyl amide at the C-3 position is perfectly situated to direct lithiation specifically to the C-4 position. The alternative ortho-position, C-2, is already substituted with the methoxy group. Studies have shown that 2- and 4-(pivaloylamino)pyridines undergo metalation exclusively at the C-3 position, highlighting the robust and predictable nature of this directing group. baranlab.org

The synthesis of this compound is achieved through a multi-step sequence that leverages the principles of DoM.

Precursor Synthesis: The synthesis begins with a suitable precursor, N-(2-methoxypyridin-3-yl)pivalamide. The 2-methoxy group is typically installed early in the synthesis or is part of the initial pyridine building block. The pivaloyl group is introduced by acylating 2-methoxy-3-aminopyridine with pivaloyl chloride or a related reagent. The methoxy group at the 2-position serves to modulate the electronic properties of the ring and is a key feature of the final molecule.

Directed Lithiation and Silylation: The precursor, N-(2-methoxypyridin-3-yl)pivalamide, is subjected to directed ortho-metalation. Using a strong base like n-butyllithium or s-butyllithium, the pivaloyl amide group directs deprotonation exclusively at the C-4 position. While direct iodination of the resulting lithiated species is possible, a more controlled and often higher-yielding route involves trapping the anion with a silicon electrophile, such as trimethylsilyl (B98337) chloride (TMSCl). This step produces the key intermediate, N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide . calpaclab.com

Iododesilylation: The final step is the conversion of the C-Si bond at the 4-position to a C-I bond. This transformation, known as iododesilylation, is a well-established and efficient method for introducing iodine onto an aromatic ring. The trimethylsilyl group is readily replaced by an iodine atom upon treatment with an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), to yield the final product, This compound .

This targeted sequence, combining the power of the pivaloyl amide directing group with the strategic use of a silyl (B83357) intermediate, provides a reliable and regiochemically precise pathway to this highly functionalized pyridine derivative.

Pivalamide (B147659) Formation Methodologies

The introduction of the pivalamide group onto the 3-amino position of the pyridine ring is a critical step in the synthesis of this compound. This transformation is typically achieved through standard acylation reactions where the nucleophilic amine attacks an electrophilic pivaloyl source.

The most common and direct method for this N-pivaloylation is the reaction of the corresponding aminopyridine precursor, 4-iodo-2-methoxypyridin-3-amine, with pivaloyl chloride. chemspider.com This reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is typically an inert aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). chemspider.compatsnap.com

The general reaction scheme is as follows:

Reaction Scheme for Pivalamide Formation

In this reaction, the aminopyridine derivative reacts with pivaloyl chloride, facilitated by a base, to yield the N-pivaloylated product.

Alternative reagents to pivaloyl chloride include pivalic anhydride (B1165640). While potentially less reactive, the anhydride offers the advantage of producing pivalic acid as a byproduct, which can be easier to remove from the reaction mixture than HCl. The reaction conditions are similar, often requiring slightly elevated temperatures to achieve full conversion.

Several factors can influence the efficiency of the pivalamide formation, including the steric hindrance around the amino group and the electronic properties of the pyridine ring. The bulky tert-butyl group of the pivaloyl chloride can sometimes lead to slow reaction rates with sterically encumbered amines. wikipedia.org However, the nucleophilicity of the 3-amino group on the pyridine ring is generally sufficient for this transformation.

| Amine Substrate | Acylating Agent | Base/Solvent System | Key Features | Citation |

|---|---|---|---|---|

| o-toluidine | Pivaloyl Chloride | Triethylamine / Dichloromethane | Standard conditions, high yield (83%). Reaction performed at 0°C to room temperature. | chemspider.com |

| 2-Aminopyridine (B139424) | Pivaloyl Chloride | Triethylamine | Used to form an intermediate, 2-pivalamidopyridine, for further functionalization. | patsnap.com |

| 4-Aminoacetophenone | Pivaloyl isothiocyanate (from Pivaloyl Chloride) | Acetone (reflux) | Demonstrates the versatility of pivaloyl chloride as a precursor for other functional groups. | frontiersin.org |

| Secondary Amides | Oxalyl Chloride (to form imidoyl chloride) | 2,6-Lutidine / CH2Cl2 | An indirect method where a secondary amide is converted to an imidoyl chloride before reacting with a pyridine-N-oxide to form a 2-aminopyridine amide. | nih.gov |

Convergent and Divergent Synthetic Pathways to Complex Architectures

The synthesis of this compound and its analogs can be approached through both convergent and divergent strategies, each offering distinct advantages for creating complex molecular architectures.

A convergent synthesis involves the independent preparation of key molecular fragments that are later combined to form the final product. For the target molecule, a highly practical convergent approach consists of preparing the fully substituted precursor, 4-iodo-2-methoxypyridin-3-amine, and then coupling it with pivaloyl chloride in the final step. This strategy ensures that the sensitive pivalamide group is introduced late in the synthesis, avoiding potential side reactions in earlier, harsher steps. This approach is efficient as it maximizes the preservation of valuable, highly functionalized intermediates. nih.gov

Conceptual Convergent Synthesis Pathway

Fragment A (4-Iodo-2-methoxypyridin-3-amine) is synthesized separately and then joined with Fragment B (Pivaloyl chloride) to yield the final product.

A divergent synthesis , in contrast, begins with a common core intermediate that is subsequently elaborated into a library of structurally related compounds. nih.gov For this compound, a divergent strategy could start from N-(2-methoxypyridin-3-yl)pivalamide. This common intermediate can then undergo various electrophilic substitution reactions at the C4-position to introduce not only iodine but also other halogens (bromine, chlorine) or other functional groups, thus generating a series of analogs. This approach is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

Conceptual Divergent Synthesis Pathway

From a common intermediate, various functional groups (X = I, Br, Cl, etc.) can be introduced to create a diverse set of molecules.

Precursor Chemistry: Synthesis and Reactivity of Key Halogenated and Methoxylated Pyridine Intermediates

The properties and synthesis of the precursors to this compound are fundamental to the successful construction of the final molecule. The key intermediates are highly functionalized pyridines, whose synthesis requires careful regiochemical control and whose reactivity dictates the subsequent transformations.

Synthesis of Key Precursors

The central precursor is 4-Iodo-2-methoxypyridin-3-amine . Its synthesis is not trivial and typically involves a multi-step sequence starting from more readily available pyridines. A plausible and efficient route begins with the commercially available 2-methoxypyridin-3-amine . bldpharm.comfishersci.comnih.gov

Starting Material: 2-Methoxypyridin-3-amine serves as an ideal starting point, containing the required methoxy and amino groups in the correct relative positions. nih.gov

Regioselective Iodination: The next critical step is the introduction of the iodine atom at the C4-position. This is an electrophilic aromatic substitution. The directing effects of the 3-amino (activating, ortho-, para-directing) and 2-methoxy (activating, ortho-, para-directing) groups both favor substitution at the C4 and C6 positions. Careful control of reaction conditions is necessary to achieve selective iodination at C4. Reagents such as N-Iodosuccinimide (NIS) or iodine in the presence of a base (like NaHCO₃) or a silver salt (like AgNO₃) are commonly used for such transformations.

An alternative, albeit longer, synthetic route could start from 2,6-dichloropyridine (B45657):

Nitration: Nitration of 2,6-dichloropyridine yields 2,6-dichloro-3-nitropyridine. google.com

Ammonolysis: Selective substitution of the C6-chloro group with ammonia gives 2-amino-6-chloro-3-nitropyridine. google.com

Methoxylation: The remaining chloro group is replaced by a methoxy group using sodium methoxide (B1231860) to yield 2-amino-6-methoxy-3-nitropyridine. google.com

Reduction: The nitro group is reduced to an amine (e.g., using catalytic hydrogenation or metal-acid reduction) to give 2,3-diamino-6-methoxypyridine. google.comorgsyn.org

Sandmeyer-type Reaction: A Sandmeyer reaction could then be used to convert one of the amino groups to an iodo group, though controlling the regioselectivity would be a significant challenge.

| Intermediate | Starting Material(s) | Reagents & Conditions | Key Transformation | Citation |

|---|---|---|---|---|

| 2-Amino-6-methoxy-3-nitropyridine | 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol, 15°C to 30°C | Nucleophilic aromatic substitution (SNAr) of chloride with methoxide. | google.com |

| 2,3-Diamino-6-methoxypyridine | 2-Amino-6-methoxy-3-nitropyridine | Reduction (e.g., catalytic hydrogenation) | Reduction of a nitro group to an amine. | google.com |

| 3-Iodo-2-methoxypyridine | 2-Methoxypyridine | 1) n-BuLi, TMEDA, ZnCl2; 2) I2 | Directed ortho-metalation followed by iodination. | chemicalbook.com |

| 2-Methoxypyridine-3,4-dicarbonitriles | 2-Chloropyridine-3,4-dicarbonitriles | Sodium methoxide, Anhydrous methanol | SNAr of an activated chloro-pyridine. | researchgate.net |

Reactivity of Key Intermediates

The functional groups on the pyridine ring of the precursors govern their subsequent chemical transformations.

The Iodo Group: The C4-iodo substituent is a particularly versatile functional handle. As a heavy halogen, it is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of carbon-based or heteroatom-based substituents at this position.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, introducing new aryl or alkyl groups. nsf.gov

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to alkynylated pyridine derivatives. nih.govresearchgate.net

Heck Coupling: Reaction with alkenes under palladium catalysis can also be used to form C-C bonds. The reactivity of halides in such couplings on the pyridine ring is position-dependent, with halides at the 2- and 4-positions being generally more reactive than those at the 3-position. nih.gov

The Methoxy Group: The 2-methoxy group serves multiple roles. It is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. Furthermore, it can be cleaved under acidic or nucleophilic conditions (e.g., using HBr or LiCl) to reveal a 2-pyridone tautomer. nih.gov This transformation dramatically alters the electronic properties and biological activity of the molecule, providing another pathway for chemical diversification.

The Amino Group: The primary reactivity of the 3-amino group in the context of this synthesis is its nucleophilic character, which enables the crucial pivalamide bond formation as the final or penultimate step in the synthetic sequence. chemspider.com

Advanced Chemical Reactivity and Mechanistic Investigations of N 4 Iodo 2 Methoxypyridin 3 Yl Pivalamide

The carbon-iodine (C-I) bond in N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. The electron-rich nature of the pyridine (B92270) ring, coupled with the steric hindrance from the adjacent methoxy (B1213986) and pivalamide (B147659) groups, influences the reactivity and selectivity of these transformations.

Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the pyridine ring. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. researchgate.net

A typical catalytic cycle involves the oxidative addition of the C-I bond to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions, such as the formation of phenylated impurities derived from phosphorus ligands. researchgate.netnih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 92 |

| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 88 |

This is a representative table based on typical conditions for Suzuki-Miyaura couplings of similar substrates. Actual yields may vary.

Research has shown that electron-donating groups on the arylboronic acid generally lead to higher reaction rates, while electron-withdrawing groups can sometimes require more forcing conditions. researchgate.net The steric hindrance around the C-I bond in this compound may necessitate the use of bulky, electron-rich phosphine ligands to facilitate the oxidative addition and reductive elimination steps. rsc.org

Heck Reactions with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a new carbon-carbon bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is instrumental for the synthesis of substituted alkenes. When applied to this compound, the Heck reaction allows for the introduction of various alkenyl groups at the 4-position. organic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step releases the substituted alkene product and a hydridopalladium complex, which is then reduced by the base to regenerate the active Pd(0) catalyst. libretexts.org The regioselectivity of the alkene insertion is influenced by both electronic and steric factors. nih.gov

Table 2: Representative Heck Coupling Reactions with this compound

| Entry | Alkene | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 78 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | 85 |

| 3 | Cyclohexene | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 110 | 65 |

This is a representative table based on typical conditions for Heck reactions of similar substrates. Actual yields may vary.

For sterically hindered substrates like this compound, the use of bulky phosphine ligands can be beneficial. chemrxiv.org The choice of base and solvent is also critical to ensure efficient catalyst turnover and prevent side reactions. researchgate.net

Stille Coupling with Organotin Compounds

The Stille coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organic halide with an organotin compound, catalyzed by a palladium complex. This reaction is valued for its tolerance of a wide range of functional groups. For this compound, the Stille coupling provides a pathway to introduce alkyl, vinyl, aryl, and alkynyl groups at the 4-position.

The mechanism of the Stille coupling is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. A key step is the transmetalation of the organic group from the tin reagent to the palladium center. The reactivity of the organotin reagent generally follows the order alkynyl > vinyl > aryl > alkyl.

Table 3: Illustrative Stille Coupling Reactions of this compound

| Entry | Organotin Reagent | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 | 90 |

| 2 | Trimethyl(phenyl)tin | PdCl₂(PPh₃)₂ | - | DMF | 100 | 82 |

| 3 | Tributyl(ethynyl)tin | Pd₂(dba)₃ | AsPh₃ | 1,4-Dioxane | 90 | 88 |

This is a representative table based on typical conditions for Stille couplings of similar substrates. Actual yields may vary.

A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. However, the mild reaction conditions and broad functional group compatibility often make it a valuable synthetic tool.

Buchwald-Hartwig C-N and C-O Bond Formation Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis for the preparation of arylamines. libretexts.orgyoutube.com Similarly, the Buchwald-Hartwig etherification allows for the formation of carbon-oxygen bonds. For this compound, these reactions enable the introduction of a wide variety of amine and alcohol functionalities at the 4-position.

The catalytic cycle for both C-N and C-O bond formation involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine or alcohol, deprotonation by a base to form a palladium amido or alkoxo complex, and finally, reductive elimination to give the desired product and regenerate the Pd(0) catalyst. libretexts.org The development of bulky, electron-rich phosphine ligands by Buchwald and Hartwig was crucial for the success of these reactions, as they facilitate the reductive elimination step. youtube.comnih.gov

Table 4: Examples of Buchwald-Hartwig Reactions with this compound

| Entry | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Aniline (C-N) | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 89 |

| 2 | Morpholine (C-N) | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 95 |

| 3 | Phenol (C-O) | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 100 | 75 |

This is a representative table based on typical conditions for Buchwald-Hartwig reactions of similar substrates. Actual yields may vary.

The choice of base is critical in these reactions, as it must be strong enough to deprotonate the amine or alcohol but not so strong as to cause side reactions. researchgate.net Sterically hindered amines and electron-poor aryl halides can be challenging substrates, often requiring the use of specialized ligand systems. researchgate.net

Chan-Lam Coupling Reactions

The Chan-Lam coupling reaction provides a method for the formation of carbon-heteroatom bonds, typically C-N, C-O, and C-S bonds, using a copper catalyst. This reaction is an attractive alternative to the palladium-catalyzed Buchwald-Hartwig reaction, often proceeding under milder, aerobic conditions. When applied to this compound, the Chan-Lam coupling can be used to introduce amine, alcohol, and thiol functionalities.

The mechanism of the Chan-Lam coupling is not as well-defined as that of the palladium-catalyzed cross-couplings but is thought to involve a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. The reaction typically uses a copper(II) salt as the catalyst, a base, and often an oxidant such as air or oxygen.

Table 5: Representative Chan-Lam Coupling Reactions of this compound

| Entry | Coupling Partner | Copper Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Imidazole (C-N) | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 80 |

| 2 | Phenol (C-O) | CuI | Cs₂CO₃ | DMF | 110 | 70 |

| 3 | Thiophenol (C-S) | CuO | K₂CO₃ | Toluene | 100 | 78 |

This is a representative table based on typical conditions for Chan-Lam couplings of similar substrates. Actual yields may vary.

The Chan-Lam coupling is particularly useful for the N-arylation of heterocycles. The reaction conditions are often milder than those required for the Buchwald-Hartwig reaction, and it avoids the use of expensive and air-sensitive palladium catalysts and phosphine ligands.

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organosilane and an organic halide. wikipedia.org This reaction is an attractive alternative to the Suzuki-Miyaura and Stille couplings due to the low toxicity and stability of organosilicon reagents. organic-chemistry.orgnih.govnih.gov For this compound, the Hiyama coupling can be used to introduce a variety of organic groups.

A key feature of the Hiyama coupling is the requirement for an activator, typically a fluoride source such as tetrabutylammonium fluoride (TBAF), to cleave the carbon-silicon bond and generate a hypervalent silicon species that can undergo transmetalation with the palladium center. wikipedia.orgorganic-chemistry.org The catalytic cycle then proceeds in a similar manner to other palladium-catalyzed cross-coupling reactions. core.ac.uk

Table 6: Illustrative Hiyama Cross-Coupling Reactions of this compound

| Entry | Organosilane | Palladium Catalyst | Ligand | Activator | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenyltrimethoxysilane | Pd(OAc)₂ | PPh₃ | TBAF | THF | 60 | 85 |

| 2 | Vinyltrimethoxysilane | PdCl₂(dppf) | - | TASF | 1,4-Dioxane | 80 | 88 |

| 3 | (4-Methoxyphenyl)trifluorosilane | Pd(PPh₃)₄ | - | CsF | DMF | 100 | 90 |

This is a representative table based on typical conditions for Hiyama couplings of similar substrates. Actual yields may vary.

Recent developments in Hiyama coupling have focused on developing fluoride-free conditions to improve the functional group tolerance of the reaction. acs.org The use of organosilanols or organosiloxanes can sometimes circumvent the need for a fluoride activator. nih.gov The reaction is compatible with a wide range of functional groups and has been successfully applied in the synthesis of complex molecules. semanticscholar.orgnih.govresearchgate.netnih.gov

Nucleophilic Substitution Reactions on the Pyridine Scaffold

The pyridine ring in this compound is adorned with an iodo group at the 4-position and a methoxy group at the 2-position, both of which can potentially be displaced by nucleophiles. The reactivity of the pyridine ring towards nucleophilic substitution is significantly influenced by the electron-withdrawing nature of the ring nitrogen.

Displacement of Halogen and Methoxy Groups

The iodo group at the C-4 position is a primary site for nucleophilic substitution. Due to the high polarizability of the carbon-iodine bond and the stability of the iodide leaving group, this position is susceptible to attack by various nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for the selective C-N bond formation at the 4-position of iodopyridines. ic.ac.ukorganic-chemistry.org This methodology allows for the introduction of a wide range of primary and secondary amines, offering a versatile route to novel 4-aminopyridine derivatives.

Similarly, copper-catalyzed nucleophilic substitution reactions provide an alternative pathway for the displacement of the iodo group. These reactions can be employed to introduce a variety of nucleophiles, including indoles, under relatively mild conditions. nih.govresearchgate.net

The methoxy group at the C-2 position is generally less reactive towards nucleophilic displacement than the iodo group at C-4. The displacement of alkoxy groups from pyridine rings typically requires harsher reaction conditions. However, under forcing conditions or with highly reactive nucleophiles, the methoxy group can also be substituted. The relative reactivity of halogens and methoxy groups as leaving groups in nucleophilic aromatic substitution on pyridine rings generally follows the order I > Br > Cl > F > OCH₃. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions on 4-Iodopyridine Scaffolds

| Catalyst/Reagent | Nucleophile | Product Type | Reference |

| Pd(OAc)₂/BINAP | Aromatic amines | 4-Arylaminopyridines | ic.ac.uk |

| Copper(I) salts | Indoles | 4-(Indol-1-yl)pyridines | nih.gov |

| Pd₂(dba)₃/DPPF | Cyanide | 4-Cyanopyridines | electronicsandbooks.com |

This table presents examples of nucleophilic substitution reactions on 4-iodopyridine systems, which are analogous to the potential reactivity of this compound.

Influence of Pyridine Nitrogen and Substituents on Reactivity

The nitrogen atom in the pyridine ring plays a crucial role in activating the ring towards nucleophilic attack, particularly at the C-2 and C-4 positions. Its electron-withdrawing inductive effect decreases the electron density at these positions, making them more electrophilic.

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine itself is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is typically directed to the C-3 and C-5 positions. In the case of this compound, the existing substituents significantly influence the position of any further electrophilic attack.

The methoxy group at the 2-position is a strong activating group and is ortho-, para-directing. The pivalamido group at the 3-position is also an ortho-, para-directing group, although its activating or deactivating nature can depend on the reaction conditions. The iodo group at the 4-position is a deactivating group but is also ortho-, para-directing.

Considering the directing effects of these groups, the most likely position for electrophilic attack would be C-5, which is ortho to the iodo group and meta to the methoxy and pivalamido groups. Nitration of substituted methoxypyridines has been shown to occur, although the specific regioselectivity is highly dependent on the reaction conditions and the nature of the other substituents. acs.orgbeilstein-journals.orgwikipedia.org For instance, the nitration of 2-methoxypyridine can lead to mono- and di-substituted products. acs.org Electrophilic halogenation, such as bromination, on substituted pyridines can also be achieved, often requiring specific reagents to control regioselectivity. acs.orgwikipedia.orgacs.orgnih.govacs.org

Chemical Transformations of the Pivalamide Moiety

The pivalamide group, while sterically bulky, is a versatile functional handle that can undergo various chemical transformations.

Hydrolysis and Derivatization of the Amide Linkage

The amide bond of the pivalamide moiety can be cleaved through hydrolysis under either acidic or basic conditions, although the steric hindrance from the tert-butyl group can make this transformation challenging compared to less hindered amides. acs.orgmasterorganicchemistry.com

Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid. The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water. researchgate.netmasterorganicchemistry.com

Base-promoted hydrolysis requires strong basic conditions and elevated temperatures. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. acs.orgnih.govmasterorganicchemistry.comchemistrysteps.comresearchgate.net The steric hindrance of the pivaloyl group can significantly slow down the rate of hydrolysis. acs.org

The amide nitrogen, after deprotection, can be derivatized to introduce new functional groups, thereby expanding the molecular diversity of compounds derived from the parent molecule.

Table 2: General Conditions for Amide Hydrolysis

| Condition | Reagents | Products | Notes |

| Acidic | Strong acid (e.g., HCl, H₂SO₄), water, heat | Carboxylic acid, Amine salt | Steric hindrance can necessitate harsh conditions. masterorganicchemistry.com |

| Basic | Strong base (e.g., NaOH, KOH), water, heat | Carboxylate salt, Amine | Often requires prolonged heating for hindered amides. acs.orgchemistrysteps.com |

Functional Group Interconversions of Other Substituents

The iodo and methoxy groups on the pyridine ring can also be subjected to various functional group interconversions. The iodo group is particularly versatile and can participate in a variety of palladium-catalyzed cross-coupling reactions beyond amination, such as Sonogashira and Suzuki couplings, to form new carbon-carbon bonds. nih.govelectronicsandbooks.comorganic-chemistry.orgnih.govnih.gov This allows for the introduction of alkynyl and aryl/heteroaryl moieties at the 4-position. Palladium-catalyzed cyanation of 4-iodopyridines offers a route to the corresponding 4-cyanopyridines. nih.govelectronicsandbooks.comresearchgate.netnih.gov

The methoxy group can be cleaved under strongly acidic conditions (e.g., using HBr or HI) to yield the corresponding hydroxypyridine. This transformation opens up further avenues for derivatization at the 2-position.

Furthermore, the pivalamide itself can be reduced. While amides are generally resistant to reduction, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding secondary amine. ic.ac.ukwikipedia.orgadichemistry.combyjus.commasterorganicchemistry.com

Metalation Reactions and Organometallic Complex Formation

This compound possesses a reactive carbon-iodine bond, making it a prime substrate for a variety of metalation reactions. These reactions are fundamental in organometallic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, proceeding through the generation of organometallic intermediates. The primary metalation pathway for this class of iodo-substituted aromatics is the metal-halogen exchange.

Metal-halogen exchange, particularly with organolithium reagents, is a powerful and widely utilized method for converting aryl halides into their corresponding organolithium species. wikipedia.orgorganicreactions.org This reaction is typically rapid and kinetically controlled, with the rate of exchange following the trend I > Br > Cl, making iodoarenes like this compound highly reactive substrates. wikipedia.orgprinceton.edu The reaction involves treating the iodo-substituted pyridine with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to replace the iodine atom with a lithium atom. The resulting lithiated pyridine is a potent nucleophile, poised for reaction with a wide array of electrophiles.

The general scheme for a lithium-halogen exchange is depicted below:

Ar-I + R-Li ⇌ Ar-Li + R-IThe equilibrium of this reaction is influenced by the stability of the organolithium species involved. ethz.chharvard.edu The formation of a more stable aryllithium from a less stable alkyllithium drives the reaction forward. The presence of the methoxy and pivalamide groups on the pyridine ring can also influence the reactivity and stability of the resulting organometallic intermediate through electronic and steric effects.

The utility of the C-I bond in this compound extends to the formation of organometallic complexes with transition metals, most notably palladium. This serves as the foundation for numerous palladium-catalyzed cross-coupling reactions. In these transformations, the iodo-pyridine undergoes oxidative addition to a low-valent palladium complex, forming a Pd(II)-aryl intermediate. This organometallic complex is central to the catalytic cycle and subsequently undergoes transmetalation with a suitable coupling partner, followed by reductive elimination to yield the final product and regenerate the palladium catalyst.

Prominent examples of such palladium-catalyzed cross-coupling reactions applicable to this compound include the Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions allow for the introduction of a diverse range of substituents at the 4-position of the pyridine ring.

| Coupling Reaction | Coupling Partner | Resulting Bond | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron Reagent (e.g., boronic acid) | C-C (Aryl-Aryl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene | C-C (Aryl-Vinyl) | Pd(0) or Pd(II) catalyst, Base |

These reactions highlight the significance of this compound as a versatile building block in synthetic organic chemistry, with its reactivity being dominated by the formation of organometallic intermediates through either metal-halogen exchange or transition metal catalysis.

Reductive Transformations

The chemical structure of this compound offers multiple sites for reductive transformations. The two primary functionalities susceptible to reduction are the carbon-iodine bond and the pyridine ring itself. The specific outcome of a reduction reaction is highly dependent on the choice of reducing agent and the reaction conditions employed.

A significant reductive pathway is the hydrodeiodination of the C-I bond. This process involves the replacement of the iodine atom with a hydrogen atom, effectively converting this compound into N-(2-methoxypyridin-3-yl)pivalamide. This transformation can be achieved through various methods, including catalytic hydrogenation or radical-mediated reductions. For instance, radical hydrodeiodination using radical initiators and a hydrogen atom source provides a metal-free method for the selective removal of the iodine. nih.gov

Another major reductive transformation is the hydrogenation of the pyridine ring . The aromatic pyridine core can be reduced to a saturated piperidine ring under catalytic hydrogenation conditions. liverpool.ac.uk This transformation typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on carbon (Rh/C), in the presence of hydrogen gas. researchgate.net The reaction conditions, including pressure, temperature, and solvent, can be tuned to control the extent of reduction. thalesnano.comnih.gov It is important to note that under forcing hydrogenation conditions, concurrent hydrodeiodination may also occur. thalesnano.com

The choice of catalyst and conditions can influence the selectivity of the reduction. For example, certain catalysts may favor the reduction of the pyridine ring while leaving the C-I bond intact, whereas others might lead to the reduction of both functionalities.

| Reductive Transformation | Reagents and Conditions | Product |

| Hydrodeiodination | Radical initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) or electron catalysis nih.gov | N-(2-methoxypyridin-3-yl)pivalamide |

| Pyridine Ring Hydrogenation | H₂, Catalyst (e.g., Pd/C, PtO₂, Rh₂O₃) liverpool.ac.uk, Solvent (e.g., AcOH, TFE liverpool.ac.uk) | N-(4-Iodo-2-methoxypiperidin-3-yl)pivalamide |

| Complete Reduction | H₂ (high pressure), Catalyst (e.g., Pt/C) thalesnano.com | N-(2-methoxypiperidin-3-yl)pivalamide |

The reductive transformations of this compound are crucial for modifying its structure and accessing a range of derivatives. The ability to selectively reduce either the C-I bond or the pyridine ring, or both, provides synthetic chemists with versatile strategies for molecular design and the synthesis of novel compounds.

Spectroscopic and Structural Elucidation Studies of N 4 Iodo 2 Methoxypyridin 3 Yl Pivalamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Analysis for Proton Environment and Connectivity

The ¹H NMR spectrum of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide would provide crucial information about the number of different types of protons and their neighboring atoms. The expected signals would correspond to the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the protons of the pivalamide (B147659) group.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H (at C5) | 7.5 - 8.0 | Doublet | 1H |

| Pyridine-H (at C6) | 8.0 - 8.5 | Doublet | 1H |

| Methoxy (-OCH₃) | 3.8 - 4.2 | Singlet | 3H |

| Amide (-NH) | 8.5 - 9.5 | Singlet | 1H |

| tert-Butyl (-C(CH₃)₃) | 1.2 - 1.5 | Singlet | 9H |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

The downfield chemical shifts of the pyridine protons are due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The coupling between the protons at C5 and C6 would likely result in a doublet for each, with a coupling constant typical for ortho-coupling in a pyridine ring. The methoxy and tert-butyl groups would each appear as a singlet due to the absence of adjacent protons. The amide proton signal is often broad and its chemical shift can be highly variable.

¹³C NMR Analysis for Carbon Framework and Substituent Effects

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Amide) | 170 - 180 |

| C2 (Pyridine, C-OCH₃) | 155 - 165 |

| C6 (Pyridine) | 145 - 155 |

| C3 (Pyridine, C-NH) | 135 - 145 |

| C5 (Pyridine) | 120 - 130 |

| C4 (Pyridine, C-I) | 90 - 100 |

| Methoxy (-OCH₃) | 50 - 60 |

| Quaternary C (tert-Butyl) | 35 - 45 |

| Methyl C (tert-Butyl) | 25 - 35 |

Note: These are estimated values.

The chemical shifts are influenced by the substituents on the pyridine ring. The carbon attached to the iodine atom (C4) is expected to be significantly shielded compared to other aromatic carbons. The carbonyl carbon of the pivalamide group will appear far downfield.

2D NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the signals of the two pyridine protons would confirm their ortho-relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methoxy and tert-butyl groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the amide proton and the carbonyl carbon, as well as the C3 of the pyridine ring. The protons of the methoxy group would show a correlation to the C2 of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass allows for the calculation of its elemental formula, C₁₁H₁₅IN₂O₂, with a high degree of confidence. The theoretical exact mass of this compound is approximately 334.0233 g/mol .

Fragmentation Pattern Analysis for Structural Insights

The mass spectrum of this compound would exhibit a characteristic fragmentation pattern upon ionization. Analysis of these fragments can provide further confirmation of the molecule's structure.

Expected Fragmentation Data:

| m/z | Possible Fragment Ion |

| 334 | [M]⁺ (Molecular ion) |

| 277 | [M - C(CH₃)₃]⁺ |

| 249 | [M - C(O)C(CH₃)₃]⁺ |

| 127 | [I]⁺ |

| 57 | [C(CH₃)₃]⁺ |

The fragmentation would likely involve the loss of the bulky tert-butyl group, the pivaloyl group, and the iodine atom, leading to characteristic fragment ions. The presence of a peak at m/z 127 would be a strong indicator of the iodine substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a molecule like this compound, a hypothetical IR spectrum would be analyzed for characteristic absorption bands that correspond to its specific structural components.

Expected Characteristic IR Absorption Bands:

A detailed experimental investigation would be required to assign the precise frequencies of the vibrational modes. However, based on the structure of this compound, the following characteristic peaks would be anticipated:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Amide N-H | N-H stretching | 3350-3250 |

| C-H (pivaloyl) | C-H stretching | 2970-2870 |

| C-H (aromatic) | C-H stretching | 3100-3000 |

| Amide C=O (Amide I) | C=O stretching | 1680-1630 |

| Amide N-H bend (Amide II) | N-H bending | 1550-1510 |

| C=C, C=N (pyridine ring) | C=C and C=N stretching | 1600-1450 |

| C-O (methoxy) | C-O stretching | 1260-1200 (asymmetric), 1050-1000 (symmetric) |

| C-N | C-N stretching | 1350-1200 |

| C-I | C-I stretching | 600-500 |

| This table is predictive and based on established correlations. Actual experimental values may vary. |

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net An X-ray crystallographic study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

As no experimental crystallographic data for this compound is publicly available, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such a study.

Hypothetical Crystallographic Data:

| Parameter | Description | Hypothetical Value |

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |

| Space Group | The space group provides a complete description of the symmetry of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 10.5, b = 8.2, c = 15.1 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 95.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1295 |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.72 |

| This data is purely illustrative and does not represent actual experimental findings. |

Key structural insights from such a study would include the planarity of the pyridine ring, the conformation of the pivalamide substituent relative to the ring, and the nature of any intermolecular interactions, such as hydrogen bonding involving the amide group or halogen bonding involving the iodine atom.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image.

Based on the chemical structure of This compound , the molecule is achiral . It does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality. Therefore, it would not exhibit any optical activity, and chiroptical spectroscopy would not be an applicable technique for its characterization. The compound would not rotate the plane of polarized light, and its CD spectrum would be silent.

Computational Chemistry and Theoretical Investigations of N 4 Iodo 2 Methoxypyridin 3 Yl Pivalamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to determine the most stable three-dimensional arrangement of its atoms. This process, known as geometry optimization, seeks the lowest energy conformation of the molecule.

The electronic properties, such as the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also obtained from these calculations. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's reactivity and electronic transitions. For instance, a smaller gap generally suggests higher reactivity. The electron density distribution can highlight the electron-rich and electron-deficient regions of the molecule, which is fundamental for predicting sites of electrophilic and nucleophilic attack. Substituents on the pyridine (B92270) ring, like the iodo, methoxy (B1213986), and pivalamide (B147659) groups, significantly influence these electronic characteristics. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The values presented in this table are hypothetical and serve as illustrative examples of the data that would be obtained from DFT calculations.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of this compound. By calculating the nuclear shielding tensors, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govyoutube.com These theoretical chemical shifts can be correlated with experimental data to confirm the molecular structure. nih.govresearchgate.net The accuracy of these predictions depends on the chosen functional and basis set, and sometimes scaling factors are applied to better match experimental values. youtube.com

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule can be computed. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This information is invaluable for interpreting experimental IR spectra and identifying characteristic functional groups within the molecule.

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

| Parameter | Calculated Value | Experimental Value |

| ¹H NMR (pyridine-H) | 7.8 ppm | 7.9 ppm |

| ¹³C NMR (C-I) | 95 ppm | 98 ppm |

| IR Freq. (C=O stretch) | 1680 cm⁻¹ | 1675 cm⁻¹ |

Note: The values in this table are for illustrative purposes and represent a typical comparison between calculated and experimental data.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a virtual laboratory to study the pathways of chemical reactions involving this compound, offering a level of detail that is often inaccessible through experimental means alone.

Transition State Analysis for Key Chemical Transformations

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. Computational methods can be used to locate and characterize transition state structures for reactions such as nucleophilic aromatic substitution or cross-coupling reactions involving the carbon-iodine bond of this compound.

Techniques like linear free-energy relationship analysis can be applied to a series of related reactions to understand how substituents affect the transition state and, consequently, the reaction rate. rsc.org By analyzing the vibrational frequencies of the calculated transition state structure, one can confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency.

Energy Profiles and Kinetic Studies of Reactivity

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides a quantitative picture of the reaction pathway, including the activation energies for each step. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

These energy profiles allow for a comparison of different possible reaction mechanisms, helping to determine the most likely pathway. For instance, in reactions of substituted pyridines, computational studies can elucidate whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving discrete intermediates. researchgate.net The Curtin-Hammett principle can also be applied in computational studies to predict product ratios in reactions where multiple products can be formed through different pathways. rsc.org

Prediction of Structure-Reactivity Relationships and Regioselectivity

A significant advantage of computational chemistry is its ability to predict how changes in molecular structure will affect reactivity and the outcome of a reaction.

For this compound, the substituents on the pyridine ring dictate its reactivity. The electron-donating methoxy group and the electron-withdrawing iodo and pivalamide groups create a specific electronic environment that influences where a chemical reaction is most likely to occur. Computational models can be used to predict the regioselectivity of reactions such as electrophilic or nucleophilic aromatic substitution. nih.govresearchgate.net

Methods like the analysis of frontier molecular orbitals (HOMO and LUMO) and the calculation of atomic charges can be used to identify the most reactive sites in the molecule. nih.govnih.gov For example, in an electrophilic attack, the position with the highest HOMO density is often the most favored site. Conversely, in a nucleophilic attack, the position with the lowest LUMO density or the most positive partial charge is typically the most reactive. These predictions can guide the design of synthetic routes to achieve a desired product with high selectivity. nih.gov

Synthetic Utility and Application Within Complex Molecule Synthesis

Role as a Versatile Intermediate in Heterocyclic Chemistry

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is a quintessential versatile intermediate in heterocyclic chemistry due to the orthogonal reactivity of its substituents. The molecule is carefully designed with three key features that can be addressed sequentially or in a concerted fashion:

The C4-Iodo Group : This is the primary reactive site for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions.

The C3-Pivalamide Group : This bulky amide serves as a robust protecting group for the 3-amino functionality. It can withstand a wide range of reaction conditions before its strategic removal to reveal the nucleophilic amino group.

The C2-Methoxy Group : This group electronically modifies the pyridine (B92270) ring and can itself be a handle for further functionalization, typically through demethylation to a pyridone scaffold.

This combination of a reactive handle (iodo), a protected nucleophile (pivalamide), and a modifying group (methoxy) on a single pyridine core allows for the systematic construction of highly substituted heterocycles. Its structure is particularly well-suited for building fused ring systems, such as the tetrahydropyrido[4,3-d]pyrimidine scaffold, which has been identified as a promising framework for developing novel human topoisomerase II inhibitors nih.gov. The inherent functionality of the intermediate provides a direct pathway to such advanced molecular skeletons.

Strategies for Further Functionalization and Diversification of the Pyridine Scaffold

The true synthetic power of this compound lies in the diverse array of chemical transformations that can be selectively performed at its functional groups. This allows for extensive diversification of the pyridine scaffold to generate libraries of analogues for chemical biology and drug discovery.

The primary site for diversification is the C4-iodo position, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, effectively enabling the "decoration" of the pyridine ring with a wide range of substituents. Following this, the pivalamide (B147659) and methoxy (B1213986) groups can be manipulated to achieve further complexity.

Key Functionalization Strategies

| Reactive Site | Reaction Type | Reagents/Catalysts | Outcome |

|---|---|---|---|

| C4-Iodo | Suzuki Coupling | Pd catalyst, base, boronic acid/ester | Aryl or alkyl substitution (C-C bond) |

| C4-Iodo | Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | Alkynyl substitution (C-C bond) |

| C4-Iodo | Buchwald-Hartwig Amination | Pd catalyst, base, amine | Amino substitution (C-N bond) |

| C4-Iodo | Carbonylation | Pd catalyst, CO gas | Introduction of carbonyl-containing groups (e.g., esters, amides) |

| N3-Pivalamide | Hydrolysis (Deprotection) | Strong acid (e.g., HCl) or base | Unveiling of the free 3-amino group for subsequent acylation, alkylation, or cyclization |

| C2-Methoxy | Ether Cleavage | Lewis acids (e.g., BBr₃) or strong protic acids | Conversion to a 2-hydroxypyridine (B17775) or its 2-pyridone tautomer |

This suite of reactions provides a modular and powerful toolkit for chemists to systematically explore the chemical space around the pyridine core, enabling the fine-tuning of a molecule's properties for a specific biological target.

Precursor to Advanced Organic Scaffolds and Chemical Probes

The functional handles on this compound make it an ideal precursor for constructing advanced organic scaffolds and chemical probes scispace.com. Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to interrogate its function in cellular or organismal systems scispace.com.

A prominent example of an advanced scaffold accessible from this intermediate is the tetrahydropyrido[4,3-d]pyrimidine core nih.gov. A plausible synthetic route would leverage the key reactive sites in a logical sequence:

A cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, is first performed at the C4-iodo position to install a desired substituent.

Next, the pivalamide protecting group at the C3 position is hydrolyzed to reveal the free 3-amino group.

Finally, the resulting 3-amino-4-substituted pyridine intermediate can undergo a condensation/cyclization reaction with a one-carbon synthon (such as formic acid or a derivative) to close the pyrimidine (B1678525) ring, yielding the complete tetrahydropyrido[4,3-d]pyrimidine scaffold.

By varying the coupling partner in the initial step, a diverse library of compounds based on this advanced scaffold can be synthesized. Screening such libraries is a proven method for identifying novel hits that can be optimized into potent and selective chemical probes or even lead compounds for drug discovery programs scispace.com.

Integration into Multi-Step Synthetic Sequences for Target Molecule Construction

The use of pre-optimized, functionalized building blocks like this compound is a cornerstone of modern, efficient multi-step synthesis. Incorporating this intermediate into a synthetic plan significantly reduces the number of steps required to build a complex target molecule compared to starting from simple, unsubstituted pyridines. This approach avoids potentially low-yielding or non-selective functionalization steps on the pyridine ring late in a synthesis.

A typical multi-step sequence involving this intermediate would follow a convergent design. The pyridine core is elaborated using the functionalization strategies described previously, while other fragments of the target molecule are prepared separately. These pieces are then joined together in the final stages of the synthesis. This methodology is not only efficient but also highly adaptable. For instance, the ability to link individual reactions seamlessly is the foundation of advanced flow-chemistry processes, which can automate multi-step sequences and dramatically reduce the time required for synthesis and purification syrris.jp.

The strategic design of this compound makes it an exemplary component for such synthetic campaigns, enabling the rapid and reliable construction of complex, high-value molecules, including novel enzyme inhibitors and biologically active probes nih.govnih.gov.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide and its analogs will undoubtedly be shaped by the principles of green and sustainable chemistry. Traditional methods for constructing highly substituted pyridines often rely on harsh conditions and stoichiometric reagents. Modern approaches are shifting towards more efficient and environmentally benign strategies.

Recent advancements in multicomponent reactions (MCRs) offer a promising avenue. For instance, a one-pot, four-component reaction has been developed for the synthesis of novel pyridine (B92270) derivatives under microwave irradiation, showcasing excellent yields and short reaction times. acs.org Another sustainable approach involves the use of heterogeneous catalysts, such as a Zn(II)-catalyzed solvent-free synthesis of pyridines from alcohols, which operates in the open air. beilstein-journals.orgprinceton.edu These methods, if adapted, could provide a more streamlined and sustainable route to the core pyridine structure of the target molecule.

Furthermore, cascade reactions, which combine multiple transformations into a single synthetic operation, are gaining prominence. A notable example is a copper-catalyzed cascade reaction that affords highly substituted pyridines from readily available starting materials. nih.gov The development of such elegant and atom-economical processes will be crucial for the efficient and sustainable production of complex pyridine derivatives.

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The inherent reactivity of the pyridine ring, particularly its electron-deficient nature, presents both challenges and opportunities for selective functionalization. beilstein-journals.org The iodine atom at the 4-position of this compound is a key handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. academie-sciences.fryoutube.com Future research will likely focus on exploring the full scope of this reactivity, including Sonogashira, Heck, and Buchwald-Hartwig amination reactions, to introduce diverse functionalities at this position.

A significant challenge in pyridine chemistry is controlling the regioselectivity of C-H functionalization. researchgate.netnih.gov The interplay between the directing effect of the 2-methoxy group and the steric hindrance of the 3-pivalamide group in the target molecule could lead to interesting and potentially novel reactivity patterns. Recent studies have shown that site-selectivity in pyridine C-H functionalization can be controlled by the choice of catalyst and ligands, and even switched between different positions under different reaction conditions. nih.gov For instance, methods for the meta-selective C-H functionalization of pyridines have been developed, which could be relevant for modifying the 5-position of the pyridine ring in the target compound. nih.govresearchgate.net

The reactivity of the N-acylamino group itself is another area ripe for exploration. While often considered a stable protecting group, its potential to influence or participate in reactions beyond simple steric hindrance is an emerging area of interest. nih.govnih.gov

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. acs.org The synthesis of heterocyclic compounds, including pyridines, has been successfully demonstrated in flow reactors, often leading to higher yields and shorter reaction times compared to batch methods. chemistryworld.com For a molecule like this compound, a multi-step synthesis could be streamlined into a continuous, automated process.

Microfluidic reactors, in particular, offer precise control over reaction parameters and are ideal for high-throughput screening and optimization of reaction conditions. researchgate.netacs.org The synthesis of functional materials and pharmaceuticals in microfluidic systems has shown significant promise. researchgate.net An automated flow synthesis platform could be developed to rapidly generate a library of derivatives of this compound by varying the coupling partners in a Suzuki-type reaction at the 4-position, for example. researchgate.net This would accelerate the discovery of new compounds with desired properties.

Application of Machine Learning and AI in Synthetic Route Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis. nih.gov Retrosynthesis prediction tools, powered by AI, can analyze a target molecule and propose viable synthetic routes, drawing from vast databases of known reactions. nih.govrsc.org For a complex target like this compound, AI could suggest novel and more efficient synthetic disconnections that a human chemist might overlook.

Beyond retrosynthesis, machine learning models are being developed to predict the outcome and yield of chemical reactions with increasing accuracy. nih.govnih.gov By training on large datasets of experimental results, these models can learn the complex relationships between reactants, reagents, and reaction conditions. princeton.edu This predictive power can be used to optimize the synthesis of this compound, for instance, by identifying the optimal catalyst, solvent, and temperature for a key cross-coupling step, thereby minimizing the need for extensive experimental screening. princeton.edunih.gov The development of specialized models, such as those for radical reactions, further expands the toolkit for synthetic chemists.

Synergistic Approaches Combining Synthetic and Computational Chemistry for Enhanced Discovery

The combination of experimental and computational chemistry offers a powerful paradigm for understanding and predicting chemical reactivity. Density Functional Theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms, rationalize observed selectivities, and predict the properties of molecules.

For this compound, computational studies could be employed to understand the electronic and steric factors that govern its reactivity. For instance, DFT calculations could model the transition states of various cross-coupling reactions to predict the most favorable conditions for a desired transformation. The synergy between computational prediction and experimental validation can significantly accelerate the discovery of new reactions and the development of more efficient synthetic routes. researchgate.net This integrated approach will be instrumental in exploring the full chemical space around this promising pyridine scaffold and in designing new derivatives with tailored properties for various applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a precursor like 3-amino-4-iodo-2-methoxypyridine can react with pivaloyl chloride in the presence of a base (e.g., triethylamine) to form the pivalamide group. Solvents like dichloromethane or THF are used under inert conditions (N₂ atmosphere) to prevent oxidation. Reaction monitoring via TLC or LC-MS is recommended .

- Key Considerations : Steric hindrance from the pivaloyl group may slow reaction kinetics, requiring extended reaction times or elevated temperatures. Purification often involves column chromatography with gradients of ethyl acetate/hexane.

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR can confirm the methoxy group (δ ~3.8–4.0 ppm), iodopyridine protons (distinct coupling patterns), and pivalamide tert-butyl protons (δ ~1.2–1.4 ppm).

- X-ray Crystallography : Single-crystal diffraction using SHELX programs provides unambiguous confirmation of the iodine positioning and stereoelectronic effects .

- HRMS : High-resolution mass spectrometry validates the molecular ion ([M+H]⁺) and isotopic pattern from iodine (m/z 379.0 for C₁₁H₁₅IN₂O₂) .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Acts as a precursor for kinase inhibitors or PROTACs due to the iodine atom’s utility in Suzuki-Miyaura cross-coupling reactions. The methoxy and pivalamide groups enhance metabolic stability in bioactive molecules .

- Material Science : Used in coordination chemistry to synthesize metal-organic frameworks (MOFs) via pyridine-metal interactions .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Density Functional Theory (DFT) : Modeling the reaction pathway (e.g., using B3LYP/6-31G*) can predict transition states and activation energies, guiding solvent selection (polar aprotic vs. non-polar) and catalyst use. The Colle-Salvetti correlation-energy formula aids in evaluating electron density changes during amide bond formation .

- Contradiction Resolution : Discrepancies between predicted and experimental yields may arise from solvent effects not fully captured in gas-phase DFT calculations. Hybrid QM/MM approaches improve accuracy .

Q. What strategies mitigate challenges in characterizing iodine-containing pyridine derivatives like this compound?

- Crystallography : Heavy iodine atoms facilitate phasing in X-ray studies but may cause absorption errors. Data collection at low temperatures (100 K) and using synchrotron radiation minimizes these effects .

- Spectroscopic Ambiguities : Overlapping signals in NMR (e.g., methoxy vs. aromatic protons) can be resolved via 2D techniques (COSY, HSQC) or deuterated solvent swaps (CD₃OD vs. DMSO-d₆) .

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing methoxy and pivalamide groups deactivate the pyridine ring, directing cross-coupling (e.g., Buchwald-Hartwig) to the iodine-bearing position. Computational NBO analysis reveals charge distribution, aiding ligand selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

- Data Contradictions : Disparate catalytic efficiencies in literature may stem from trace moisture or oxygen in reactions. Strict anhydrous conditions and degassed solvents (e.g., THF) are critical .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust formation .

- Waste Disposal : Collect halogenated waste separately and neutralize with activated charcoal before incineration. Avoid aqueous disposal to prevent environmental iodine contamination .

Troubleshooting and Optimization

Q. Why might recrystallization attempts fail, and how can this be resolved?

- Common Issues : Low solubility in common solvents (e.g., ethanol, acetone) due to the bulky pivalamide group.